molecular formula C4H6Br2N2S B3220690 2-Bromo-4-aminomethyl-thiazole hydrobromide CAS No. 1201785-02-5

2-Bromo-4-aminomethyl-thiazole hydrobromide

Cat. No.: B3220690
CAS No.: 1201785-02-5
M. Wt: 273.98 g/mol
InChI Key: IELZAMRHZFSLGR-UHFFFAOYSA-N
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Description

2-Bromo-4-aminomethyl-thiazole hydrobromide is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-aminomethyl-thiazole hydrobromide typically involves the bromination of 2-aminothiazole derivatives. One common method includes the reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the desired position on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in optimizing the reaction parameters and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-aminomethyl-thiazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-aminomethyl-thiazole hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-aminomethyl-thiazole hydrobromide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both an amino group and a bromine atom allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.BrH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELZAMRHZFSLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-02-5
Record name 4-Thiazolemethanamine, 2-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201785-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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